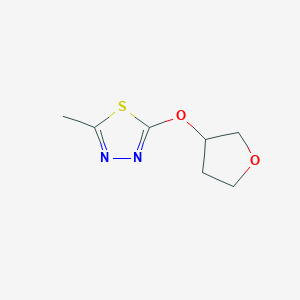

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole

CAS No.: 2175978-47-7

Cat. No.: VC4158482

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2175978-47-7 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 |

| IUPAC Name | 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-5-8-9-7(12-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 |

| Standard InChI Key | OUSIPXNMHNUXOS-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)OC2CCOC2 |

Introduction

Chemical Structure and Physicochemical Properties

2-Methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The oxolane group at the 5-position introduces steric and electronic modifications that influence its reactivity and solubility. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.23 g/mol |

| CAS Number | 2175978-47-7 |

| IUPAC Name | 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole |

| SMILES | CC1=NN=C(S1)OC2CCOC2 |

| Solubility | Not publicly available |

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Its InChIKey (OUSIPXNMHNUXOS-UHFFFAOYSA-N) and PubChem CID (126954309) provide standardized identifiers for database referencing.

Synthesis and Optimization

The synthesis of 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole typically involves cyclodehydration reactions. A common approach utilizes thiosemicarbazides and carboxylic acids under acidic conditions to form the thiadiazole core. For example:

-

Cyclization: Reacting 3-hydroxyoxolane with 2-methyl-1,3,4-thiadiazole-5-thiol in the presence of a dehydrating agent (e.g., ) yields the target compound.

-

Purification: Column chromatography or recrystallization isolates the product with >95% purity.

Alternative routes may employ microwave-assisted synthesis to reduce reaction times, though yield optimization remains an area of active research .

Biological Activity and Mechanisms

Antimicrobial and Anticonvulsant Activity

While direct evidence for 2-methyl-5-(oxolan-3-yloxy)-1,3,4-thiadiazole is limited, structurally related thiadiazoles exhibit:

-

Antibacterial Effects: Against Staphylococcus aureus and Escherichia coli via disruption of cell wall synthesis .

-

Anticonvulsant Activity: Modulation of GABAergic neurotransmission in rodent models .

Pharmacokinetics and Metabolism

Metabolic pathways of thiadiazole derivatives often involve hepatic enzymes. For example:

-

S-Methylation: Thiopurine S-methyltransferase (TPMT) catalyzes S-methylation of thiol-containing analogs, as observed in cefazolin-derived 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) .

-

CYP450 Oxidation: Phase I metabolism generates hydroxylated metabolites, which are subsequently glucuronidated .

Genetic polymorphisms in TPMT may influence individual responses to thiadiazole-based therapies, necessitating personalized dosing .

Characterization Techniques

Advanced analytical methods validate the compound’s structure and purity:

| Technique | Application |

|---|---|

| NMR Spectroscopy | Confirms ring substituents and connectivity |

| IR Spectroscopy | Identifies functional groups (e.g., C-S, C-N bonds) |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns |

| X-Ray Diffraction | Resolves crystalline structure (if applicable) |

Data from these techniques are critical for regulatory compliance and quality control in pharmaceutical development .

Applications and Future Directions

Therapeutic Applications

-

Oncology: As a lead compound for MMP-targeted therapies.

-

Antimicrobials: Development of broad-spectrum agents resistant to bacterial efflux pumps .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume